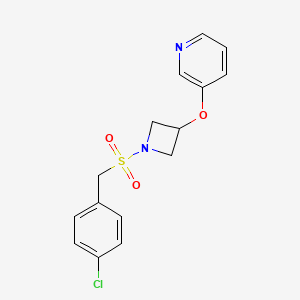

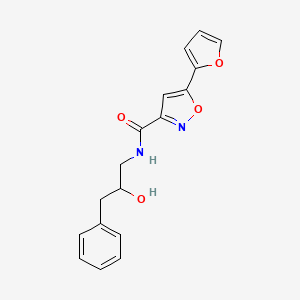

3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related azetidine derivatives and pyridyl ethers, such as those involving modifications to the azetidine moiety and the introduction of various substituents on the pyridine ring, has been detailed in literature. For example, Doll et al. (1999) describe the synthesis of a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype, which includes steps that may be relevant to the synthesis of the specified compound (Doll et al., 1999). Koren et al. (1998) report on the synthesis and in vitro nAChR binding of a series of pyridine-modified analogues, including details on halogen substitutions that could be analogous to the synthesis considerations of the compound (Koren et al., 1998).

Molecular Structure Analysis

The structural analysis and characterization of similar compounds have been achieved using various techniques, including X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM), as reported by Zhang et al. (2016) in their work on magnetically separable graphene oxide anchored sulfonic acid nanoparticles (Zhang et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving pyridine and azetidine moieties, such as those detailed by Quan et al. (2013) in the context of Palladium(II) catalyzed Suzuki/Sonogashira cross-coupling reactions, are highly relevant. Such reactions offer a pathway to functionalize pyridines and pyrimidines, which could be adapted for the chemical modifications of the target compound (Quan et al., 2013).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are crucial for understanding the behavior of the compound in various conditions. However, specific studies directly addressing the physical properties of "3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine" were not identified, suggesting a gap in the current literature.

Chemical Properties Analysis

Chemical properties such as reactivity with different agents, susceptibility to hydrolysis, or participation in coupling reactions are essential for comprehending the compound's utility and limitations in synthetic and applied chemistry contexts. Research by Shah et al. (2014) on azetidin-2-one based phenyl sulfonyl pyrazoline derivatives offers insights into the chemical behavior of structurally related compounds, which might shed light on the chemical properties of the compound of interest (Shah et al., 2014).

Scientific Research Applications

Synthesis and Antimicrobial Activities

- Synthesis of Pyrimidine-Azetidinone Analogues : A series of analogues were synthesized and examined for their antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. This research indicates a potential pathway for designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

- Antimicrobial Activity of Azetidin-2-one Based Phenyl Sulfonyl Pyrazoline Derivatives : New derivatives were synthesized and characterized, showing significant antibacterial and antifungal activities, highlighting the therapeutic potential of such compounds (Shah et al., 2014).

Ring Expansion and Functionalization

- Ring Expansion to Pyrrolidines : A study explored the ring expansion of 2-(α-hydroxyalkyl)azetidines to 3-(chloro- or methanesulfonyloxy)pyrrolidines, presenting a synthetic route for functionalized pyrrolidines. The process involves stereospecific rearrangement, potentially useful for the synthesis of bioactive pyrrolidine derivatives (Durrat et al., 2008).

Novel Compounds with Anticancer Potential

- Evaluation of N-(Guanidinyl)benzenesulfonamides : A series of compounds with guanidinyl benzenesulfonamides moieties were evaluated for their anticancer activity against the MCF7 breast cancer cell line. Some compounds showed promising activity, indicating the potential for developing new anticancer agents (Ghorab et al., 2014).

Green Chemistry and Sustainable Synthesis

- Green Metric Evaluation of Pyridine Derivative Synthesis : The modified synthesis of a key intermediate in the production of Dexlansoprazole was assessed for its green chemistry metrics, showcasing an environmentally friendly approach to synthesizing complex molecules (Gilbile et al., 2017).

properties

IUPAC Name |

3-[1-[(4-chlorophenyl)methylsulfonyl]azetidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3S/c16-13-5-3-12(4-6-13)11-22(19,20)18-9-15(10-18)21-14-2-1-7-17-8-14/h1-8,15H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUMBTLXRTYYQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)CC2=CC=C(C=C2)Cl)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2485785.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(4-methylbenzyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2485788.png)

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide](/img/structure/B2485791.png)

![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2485796.png)

![3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B2485798.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2485802.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2485807.png)